2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide
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Overview
Description
2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorine atom, a benzamide group, and a quinazolinone moiety. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It’s known that many drugs work by binding to their target receptors and causing a change in the receptor’s activity . This can result in a variety of effects, depending on the specific target and the type of interaction.
Biochemical Pathways
It’s known that drugs can affect a variety of biochemical pathways, leading to changes in cellular function . The exact pathways affected would depend on the compound’s specific targets and mode of action.
Pharmacokinetics
These properties can greatly affect a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
For example, if the compound acts as an inhibitor of a particular enzyme, it could decrease the activity of that enzyme, leading to changes in the cellular processes that the enzyme is involved in .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect a drug’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Benzamide Group: The benzamide group can be introduced by reacting the quinazolinone intermediate with benzoyl chloride or benzamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced quinazolinone derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]
Uniqueness
2-fluoro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide is unique due to its specific structural features, including the presence of a fluorine atom and a quinazolinone moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-fluoro-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-14-24-20-12-11-15(25-21(27)17-9-5-6-10-19(17)23)13-18(20)22(28)26(14)16-7-3-2-4-8-16/h2-13H,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHBMQCAIPVVEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)N1C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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